5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid
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Overview
Description
5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is a specialized chemical compound with a unique molecular structure. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The methoxy and phenoxyethoxy groups are introduced through substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
5-Methoxy-2-thiophenecarboxylic acid: Similar structure but lacks the phenoxyethoxy group.
3-Ethoxy-5-methoxy-2-thiophenecarboxylic acid: Contains an ethoxy group instead of phenoxyethoxy.
Uniqueness
This combination of substituents provides distinct properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H14O5S |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
5-methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5S/c1-17-12-9-11(13(20-12)14(15)16)19-8-7-18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
InChI Key |
OXGGGPXVORAOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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